2-Fluoro-9H-xanthene
Description
Structure
3D Structure
Properties
CAS No. |
714972-01-7 |
|---|---|
Molecular Formula |
C13H9FO |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-fluoro-9H-xanthene |
InChI |
InChI=1S/C13H9FO/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
InChI Key |
OWQTVIXPEDWCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 9h Xanthene and Its Fluorinated Xanthene Precursors
Historical Development of Xanthene Synthesis and General Fluoro-Functionalization Strategies
The synthesis of the core xanthene structure has been a subject of chemical exploration for a century. One of the earliest documented syntheses of the xanthene nucleus was reported by Sen et al. in 1925, involving the condensation of saligenin and resorcinol (B1680541). mdpi.com Since this initial discovery, a multitude of synthetic methods have been developed to create xanthenes with diverse substitution patterns. mdpi.com These methods often involve cyclization reactions of appropriate precursors to form the characteristic dibenzo[b,e]pyran core. mdpi.comnih.gov
Concurrently, the field of organofluorine chemistry has rapidly evolved, driven by the profound impact of fluorine on a molecule's properties, including metabolic stability and binding affinity in pharmaceuticals. okstate.edujst.go.jp General strategies for introducing fluorine into aromatic systems are broadly categorized into two approaches: starting with already fluorinated building blocks or introducing fluorine onto a pre-formed molecule. okstate.edu The latter, known as late-stage fluorination, often relies on C-H activation, where a carbon-hydrogen bond is selectively replaced with a carbon-fluorine bond. cas.cn This can be achieved using electrophilic fluorinating agents (F+ sources), such as N-fluorobenzensulfonimide (NFSI) or Selectfluor, often in conjunction with a transition metal catalyst. cas.cnresearchgate.net An alternative strategy involves starting with polyfluorinated aromatics and selectively replacing C-F bonds, a method that benefits from the commercial availability of many perfluoroarenes. okstate.edu
Direct Synthetic Routes to 2-Fluoro-9H-Xanthene from Halogenated or Fluorinated Precursors
Direct synthesis of this compound involves constructing the tricyclic system from precursors that already contain the requisite fluorine atom or by direct fluorination of the xanthene core at the C-2 position.
A powerful and regiochemically precise method to synthesize fluorinated xanthenes involves the condensation of fluorinated building blocks. The use of starting materials like fluorinated resorcinols or aminophenols ensures that the fluorine atom is placed at a specific position on the resulting xanthene ring. google.com
For example, a two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores involves the acid-catalyzed condensation of an aryl aldehyde with a fluororesorcinol. nih.gov This reaction proceeds through a triarylmethane intermediate, which then undergoes an oxidative cyclization to form the fluorinated xanthenone ring system. nih.gov Although this example yields a xanthone (B1684191) (the oxidized form), the underlying principle of using a fluorinated phenol (B47542) derivative is central to this direct approach. Similar strategies have been employed to create new fluorinated benzo[c]xanthene dyes from fluorinated 1,6-dihydroxynaphthalene (B165171) precursors. nih.gov
Table 1: Examples of Cyclization Reactions with Fluorinated Precursors
| Precursor 1 | Precursor 2 | Product Type | Reference |
|---|---|---|---|
| Aryl Aldehyde | Fluororesorcinol | Fluorinated 9-aryl-6-hydroxy-3H-xanthen-3-one | nih.gov |
| Fluorinated 1,6-dihydroxynaphthalene | Dicarboxy-hydroxybenzophenone | Fluorinated Benzo[c]xanthene Dye | nih.gov |
An alternative direct route is the late-stage functionalization of a pre-existing 9H-xanthene molecule. This approach relies on the principles of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich aromatic ring. libretexts.orgtotal-synthesis.com To achieve regioselectivity at the C-2 position, the reaction must be carefully controlled, often using directing groups or specialized catalysts.
While specific examples detailing the direct C-2 fluorination of 9H-xanthene are not abundant in the provided literature, the general strategy is well-established for other aromatic systems. cas.cn This would typically involve a transition metal-catalyzed C-H activation/fluorination protocol. For instance, a palladium catalyst could be used to selectively activate the C-H bond at the C-2 position, followed by reaction with an electrophilic fluorine source like NFSI to install the fluorine atom. cas.cn The inherent directing effects of the oxygen atom within the xanthene ring influence the regiochemical outcome of such substitutions. libretexts.org The electron-richness of the xanthene core can also be modulated to control its reactivity and fluorogenicity. nih.gov
Indirect Synthetic Approaches via Derivatization of Related Fluorinated Xanthenones or Xanthones
Indirect methods provide a robust and often more accessible pathway to this compound. These multi-step syntheses typically involve the initial preparation of a 2-fluoro-9H-xanthen-9-one (a fluorinated xanthone), followed by the reduction of the ketone group at the C-9 position to a methylene (B1212753) group (CH₂).
The synthesis of fluorinated xanthones is well-documented. A versatile method involves the iterative nucleophilic aromatic substitution (SNAr) on highly fluorinated benzophenones. nih.gov For instance, bis(2,4,5-trifluorophenyl)methanone can be synthesized and subsequently cyclized using a nucleophile like hydroxide. nih.gov This intramolecular SNAr, where the oxygen nucleophile displaces a fluorine atom at an ortho position, effectively forms the central pyrone ring of the xanthone skeleton. nih.gov This strategy provides scalable access to a wide variety of fluorinated xanthones. nih.gov A photocatalytic method has also been demonstrated for the oxidation of this compound to 2-Fluoro-9H-xanthen-9-one in high yield (93%), indicating the stability of the fluorinated xanthone product. nih.gov
Once the 2-fluoro-9H-xanthen-9-one precursor is obtained, the final step is the reduction of the C9-carbonyl. Standard organic reduction methods, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), the Clemmensen reduction (using zinc amalgam and hydrochloric acid), or catalytic hydrogenation, can be employed to convert the xanthone to the corresponding xanthene. up.pt
Table 2: Synthesis of Fluorinated Xanthone/Acridone Precursors via Cyclization
| Starting Benzophenone | Nucleophile/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2,2',4,4',5,5'-Hexafluorobenzophenone | KOH, DMF, 100 °C | Fluorinated Xanthone | - | nih.gov |
| 2,2',4,5,5'-Pentafluoro-4'-(dimethylamino)benzophenone | KOH, DMF, 100 °C | N,N-dimethylacridone | 93% | nih.gov |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalysis to achieve high efficiency, selectivity, and milder reaction conditions. The synthesis of fluorinated xanthenes is no exception, with several advanced catalytic methods being developed.
Transition metals play a pivotal role in advanced synthetic strategies for forming and functionalizing heterocyclic compounds. snnu.edu.cn Metal-mediated reactions can facilitate both the cyclization to form the xanthene core and the regioselective introduction of fluorine.
Recent advances in main group metal chemistry have also shown that complexes of metals like aluminum, gallium, and zinc can activate C-H and C-F bonds in fluoroarenes, opening new avenues for their functionalization. rsc.org For the synthesis of the xanthene skeleton itself, various catalysts have been employed to promote the condensation of aldehydes with phenols or cyclohexanediones. nih.govunito.itchemmethod.comresearchgate.net While many of these are acid-based, metal-based catalysts, including copper-amine complexes immobilized on zeolites, have been shown to be highly efficient. chemmethod.com
In the context of fluorination, transition-metal-catalyzed C-H activation is a frontier of modern synthesis. snnu.edu.cn Methodologies using rhodium (Rh) or ruthenium (Ru) catalysts could potentially be applied to the xanthene scaffold to achieve regioselective C-H fluorination. snnu.edu.cn Furthermore, copper(II) triflate has been used to catalyze tandem Nazarov cyclization/electrophilic fluorination sequences in other systems, a strategy that could conceivably be adapted for the synthesis of fluorinated xanthenes. beilstein-journals.org These metal-mediated approaches offer the potential for highly controlled and efficient syntheses of specifically substituted compounds like this compound.
Organocatalytic and Heterogeneous Catalytic Pathways for Xanthene Ring Formation
The formation of the xanthene scaffold is frequently achieved through the condensation of aldehydes with 1,3-dicarbonyl compounds or β-naphthol. researchgate.net Both organocatalytic and heterogeneous catalytic systems have proven effective in promoting these transformations, often under mild and environmentally benign conditions.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This approach is a cornerstone of green chemistry, avoiding the use of potentially toxic or expensive metal catalysts. tandfonline.com An intramolecular Friedel–Crafts reaction of diarylcarbinol precursors represents an efficient organocatalytic route to substituted 9-arylxanthenes. rsc.orgrsc.org In this context, various organic Brønsted acids have been investigated, with N-triflylphosphoramide emerging as a highly effective catalyst, affording excellent yields at room temperature in short reaction times. rsc.orgrsc.org Other organocatalysts like L-proline and 2,6-pyridinedicarboxylic acid have also been successfully employed for the synthesis of 1,8-dioxo-octahydroxanthenes, showcasing the versatility of this strategy. tandfonline.comajgreenchem.com
Heterogeneous catalysis involves catalysts in a different phase from the reactants, which simplifies catalyst separation and recycling—a key advantage for industrial applications. chemmethod.comchemmethod.com A variety of solid-supported catalysts have been developed for xanthene synthesis. These include copper-amine complexes immobilized on nano NaY zeolite (Cu@NNPS-NaY), which demonstrate high efficiency and can be reused for multiple cycles without significant loss of activity. chemmethod.com Metal-Organic Frameworks (MOFs), such as Ag-CP MOFs and CuBTC, have also been utilized as effective heterogeneous catalysts. pnrjournal.comfrontiersin.org For instance, CuBTC has been successfully applied in a continuous flow system, which can further reduce reaction times compared to batch processes. frontiersin.org Magnetic nanoparticles, such as Fe3O4, have been used both as direct catalysts and as supports for other catalytic species (e.g., Fe3O4@SiO2@Mel-Rh-Cu), allowing for easy magnetic separation from the reaction mixture. chemmethod.comresearchgate.net
| Catalyst Type | Catalyst Name | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Organocatalyst | N-triflylphosphoramide | Metal-free, high yields, room temperature, short reaction time (15 min). | Diarylcarbinols (for intramolecular Friedel-Crafts). | rsc.orgrsc.org |
| Organocatalyst | L-Proline | Metal-free, mild conditions, good yields. | Aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. | tandfonline.com |
| Organocatalyst | 2,6-Pyridinedicarboxylic acid | Efficient, mild, solvent-free conditions, excellent yields. | Aldehydes and β-naphthol or dimedone. | ajgreenchem.com |
| Heterogeneous | Cu@NNPS-NaY | Reusable (≥12 runs), high yields (84-97%), environmentally friendly. | General xanthene synthesis. | chemmethod.com |
| Heterogeneous | CuBTC (MOF) | Efficient, non-toxic solvent (ethanol), applicable in continuous flow systems. | Benzaldehyde and dimedone. | frontiersin.org |
| Heterogeneous | Fe3O4@SiO2@Mel-Rh-Cu | Magnetic, reusable (≥7 runs), solvent-free conditions, high efficiency. | Aldehydes and β-naphthol. | chemmethod.com |
| Heterogeneous | Ag-CP MOFs | Efficient, recyclable, uses green solvent (ethanol). | Aromatic aldehydes and dimedone. | pnrjournal.com |
Photocatalytic Strategies for Constructing Fluorinated Xanthene Scaffolds
Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful and sustainable tool in organic synthesis. nih.govresearchgate.net In the context of fluorinated xanthenes, photocatalytic methods are applied both for functionalizing the xanthene core and for its initial construction.
Visible-light photoredox catalysis offers a mild approach for the introduction of fluorine-containing groups into aromatic systems. mdpi.com This can be achieved through various strategies, including the direct fluorination of arenes or tandem reactions where a fluorinated group is installed on a non-aromatic precursor prior to aromatization. mdpi.com For instance, organic dyes can act as photocatalysts to generate reactive radical intermediates from fluorinating agents, which then react with the substrate. beilstein-journals.org
A significant application of photocatalysis in this area is the oxidation of the benzylic C-H bond at the 9-position of the xanthene ring to form xanthones (9H-xanthen-9-ones). nih.gov A metal-free photocatalytic system using riboflavin (B1680620) tetraacetate and visible light effectively oxidizes various 9H-xanthenes, including this compound, to their corresponding xanthones in high yields using molecular oxygen as the ultimate oxidant. nih.govresearchgate.net This method is notable for its mild, neutral conditions and avoidance of metal-containing catalysts or chemical oxidants. nih.gov While this specific example modifies the this compound core, the underlying principles of photocatalytic activation can be extended to the synthesis of the fluorinated scaffold itself, for example, through photocatalytic C-H/C-H cross-coupling reactions.
| Reaction Type | Catalyst | Reactant | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Photo-oxidation | Riboflavin tetraacetate | This compound | 2-Fluoro-9H-xanthen-9-one | Metal-free, visible light, uses O2 as oxidant, high yield (93%). | nih.gov |
| Direct Fluorination | Organic Dyes (e.g., quinoline) | Benzene (B151609) derivatives | Fluorinated arenes | Visible-light driven, introduces fluorine directly to the aromatic ring. | mdpi.com |
Sustainable and Green Chemistry Principles in this compound Preparation
The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. bohrium.comajchem-a.com Many of the modern catalytic methods described inherently align with these principles.
Key green aspects include:
Catalyst Choice : The use of organocatalysts avoids heavy metals, while heterogeneous catalysts offer high reusability, reducing catalyst waste and cost. tandfonline.comchemmethod.comchemmethod.com For example, catalysts like Cu@NNPS-NaY and Fe3O4-based magnetic nanoparticles can be easily recovered and reused multiple times with minimal loss of performance. chemmethod.comchemmethod.com
Solvent Selection : A significant trend is the move towards greener solvents, such as water or ethanol, or eliminating solvents altogether (solvent-free conditions). pnrjournal.comresearchgate.netajchem-a.com Formic acid has been used as a bio-based and green catalyst under solvent-free conditions for xanthene synthesis. ajchem-a.com
Energy Efficiency : Methods employing ultrasound irradiation or microwave assistance can significantly reduce reaction times and energy input compared to conventional heating. rsc.orgnih.gov Continuous flow systems, as demonstrated with the CuBTC catalyst, also contribute to more energy-efficient and scalable production. frontiersin.org
Atom Economy : Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are highly atom-economical. scholarsresearchlibrary.com Many syntheses of the xanthene core are one-pot, multi-component reactions that build molecular complexity efficiently while minimizing purification steps. ajgreenchem.commdpi.com
Synthetic Strategies for Regioselective Introduction of Fluorine and Other Substituents within the Xanthene Core
Achieving regioselectivity—the ability to introduce a substituent at a specific position on the xanthene skeleton—is critical for tuning the properties of the final molecule. The synthesis of this compound requires precise control over the placement of the fluorine atom.
The most common strategy for achieving regioselectivity is to use starting materials that already contain the desired substituents in the correct positions. For example, the synthesis of fluorinated benzo[c]xanthene dyes has been accomplished through the reaction of pre-synthesized fluorinated 1,6-dihydroxynaphthalenes. researchgate.netnih.gov Similarly, a patent describes the preparation of 2,7-difluoro-6-hydroxy-9-trifluoromethylxanthene-3-one via the condensation of 4-fluororesorcinol (B135099) with trifluoroacetic acid, where the position of the fluorine in the final product is dictated by its position in the resorcinol precursor. google.com
The synthesis of a 2-chloro-8-fluoro-9-oxo-9H-xanthene derivative further illustrates this principle, starting from a precursor that already contains the chloro and fluoro substituents in the desired locations. prepchem.comprepchem.com This highlights that the construction of the xanthene ring from appropriately substituted phenols, salicylaldehydes, or resorcinols is a primary method for controlling the final substitution pattern.
Direct fluorination of a pre-formed xanthene ring with high regioselectivity is more challenging but is an active area of research in synthetic organic chemistry. mdpi.com Visible-light-powered direct fluorination of unactivated C(sp³)–H bonds has been reported, and similar strategies for aromatic C–H fluorination could potentially be applied to the xanthene core, although controlling the position of introduction remains a significant hurdle. researchgate.net
Advanced Reactivity and Transformation Studies of 2 Fluoro 9h Xanthene
Electrophilic Aromatic Substitution Patterns on the Fluorinated Xanthene Core
Conversely, the ether oxygen atom within the xanthene structure is a potent activating group and an ortho, para-director. Its strong +M effect significantly increases the electron density of the aromatic rings, promoting electrophilic attack.
In 2-Fluoro-9H-xanthene, these effects combine to influence the substitution pattern. The C-4 and C-5 positions are activated by the ether oxygen, while the C-1 and C-3 positions are influenced by the C-2 fluorine. The directing effects are summarized in the table below.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| Fluorine | C-2 | Strongly deactivating | Weakly activating | Deactivating | Ortho, Para |
| Ether Oxygen | - | Weakly deactivating | Strongly activating | Activating | Ortho, Para |
Given the strong activating nature of the ether oxygen, electrophilic attack is most likely to occur on the ring that does not bear the deactivating fluorine atom. Within the fluorinated ring, the C-1 and C-3 positions are potential sites for substitution, though the reaction rate is expected to be slower.
Nucleophilic Reactivity and Displacement Reactions Involving the Fluoro-Substituent at C-2
The presence of the fluorine atom at the C-2 position renders the this compound scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Insights into Fluorine as a Leaving Group in SNAr Reactions
In contrast to its behavior in aliphatic SN2 reactions where it is a poor leaving group, fluorine excels as a leaving group in SNAr reactions. masterorganicchemistry.comstackexchange.com The mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgpressbooks.pub The rate-determining step is the initial nucleophilic attack on the aromatic ring, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect. stackexchange.com The subsequent elimination of the fluoride (B91410) ion is a rapid process that restores the aromaticity of the ring. masterorganicchemistry.com This is in stark contrast to SN1/SN2 reactions where the breaking of the carbon-leaving group bond is the rate-determining step.
Metal-Catalyzed Cross-Coupling Reactions at the Fluorine-Bearing Position (C-2) or Other Sites
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the activation of the strong C-F bond in this compound presents a significant challenge. worktribe.com
While direct cross-coupling at the C-2 position is difficult, it is not impossible. Specialized catalytic systems, often employing nickel or palladium with specific ligands, have been developed for C-F bond activation. mdpi.combeilstein-journals.org These reactions often require harsh conditions due to the high bond dissociation energy of the C-F bond. worktribe.com
A more common strategy for functionalizing the this compound core via cross-coupling involves targeting other positions on the aromatic rings. This can be achieved by first introducing a more reactive handle, such as a bromine, iodine, or triflate group, through electrophilic substitution. These groups are then readily employed in standard cross-coupling reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination. For instance, studies on the Suzuki-Miyaura coupling of fluorinated arylboronic acids have shown that while challenging, the reaction can be achieved with careful selection of catalysts and base-free conditions to avoid protodeboronation. chemistryviews.orgacs.org
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand System | Key Feature |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl Halide/Triflate | Palladium or Nickel-based | Forms C-C bonds; sensitive to base with fluorinated substrates. chemistryviews.orgresearchgate.net |
| Sonogashira | Terminal alkyne | Aryl Halide | Palladium/Copper | Forms C(sp)-C(sp2) bonds. worktribe.com |
| Buchwald-Hartwig | Amine | Aryl Halide | Palladium-based | Forms C-N bonds. |
Oxidation and Reduction Chemistry of the 9H-Xanthene Moiety
The 9H-xanthene core is susceptible to both oxidation and reduction reactions, primarily at the C-9 position.
The oxidation of the methylene (B1212753) bridge (C-9) in 9H-xanthene to a carbonyl group is a common transformation that yields the corresponding xanthone (B1684191). This reaction can be achieved using a variety of oxidizing agents. benchchem.com Visible-light-mediated photocatalytic oxidation using molecular oxygen as the oxidant and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate has been shown to be an efficient and environmentally friendly method for this conversion. nih.govresearchgate.net Other methods include the use of reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org
| Oxidizing System | Conditions | Yield | Reference |
|---|---|---|---|
| Riboflavin tetraacetate/O2 | Visible light, MeCN | High | nih.govresearchgate.net |
| DDQ/tert-butyl nitrite/AcOH | Visible light | - | nih.gov |
| Fe(NO3)3·9H2O/H2O2 | Acetonitrile | >90% | benchchem.com |
Reduction of the xanthene system can also occur. For example, some substituted xanthones can be reduced back to the corresponding 9H-xanthene. A bimolecular Zn-HCl reduction of a methoxy-substituted xanthone has been reported to yield a bixanthenylidene product. nih.gov Reductive cyclization of 2-aryloxybenzaldehydes using a Lewis acid catalyst can also produce unsubstituted 9H-xanthenes. researchgate.net
Photochemical and Radical-Mediated Transformations of this compound
The 9H-xanthene scaffold is known to participate in photochemical and radical reactions, often involving the C-9 position. The benzylic C-H bonds at this position are relatively weak and can be abstracted to form a stable xanthenyl radical. researchgate.net
This radical can then participate in various transformations. For example, a metal-free radical-radical cross-coupling reaction between xanthenes and sulfonyl hydrazides has been developed to synthesize xanthen-9-sulfone derivatives. rsc.org This reaction is initiated by the generation of a sulfonyl radical, which then couples with the xanthenyl radical.
Photochemical reactions of xanthene derivatives are also well-documented. Xanthene dyes, for instance, are known to undergo complex photochemical transformations upon irradiation with visible light, which can lead to the release of carbon monoxide and the formation of various photoproducts. researchgate.net While specific studies on the photochemical behavior of this compound are limited, it is expected that the C-9 position would be a primary site of reactivity. The fluorine substituent may influence the photophysical properties and the subsequent reaction pathways of the excited molecule.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 9H-Xanthene |
| Xanthone |
| Riboflavin tetraacetate |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| tert-butyl nitrite |
| Acetic acid |
| Iron(III) nitrate (B79036) nonahydrate |
| Hydrogen peroxide |
| Acetonitrile |
| 2-aryloxybenzaldehyde |
| Sulfonyl hydrazide |
| Xanthen-9-sulfone |
| Carbon monoxide |
| Triflate |
| Arylboronic acid |
| Terminal alkyne |
| Amine |
Exploration of Ring-Opening and Rearrangement Pathways of the Xanthene System
The rigid tricyclic structure of the xanthene core, while generally stable, can undergo specific ring-opening and rearrangement reactions, leading to novel and structurally diverse molecular scaffolds. These transformations are crucial for expanding the chemical space accessible from xanthene precursors, including fluorinated derivatives like this compound. Key pathways include acid-catalyzed rearrangements and oxidative ring expansions.
One of the most significant rearrangement pathways for the xanthene system is the Wagner-Meerwein rearrangement, which facilitates a ring expansion to form seven-membered dibenzo[b,f]oxepine structures. nih.govmdpi.com This reaction typically proceeds from 9-(α-hydroxyalkyl)xanthene precursors under acidic catalysis. thieme-connect.comthieme-connect.com The process is initiated by the formation of a carbocation at the α-position to the xanthene C9 carbon, which then triggers a 1,2-aryl shift and subsequent ring expansion. scribd.com For instance, various 9-(hydroxyalkyl)xanthenes have been successfully converted to their corresponding 10-substituted dibenz[b,f]oxepins. thieme-connect.com The choice of acid catalyst and solvent system, such as phosphorus(V) oxide in xylene, is critical for promoting the carbocation formation and subsequent rearrangement. nih.gov While this method is general for the xanthene skeleton, the electronic nature of substituents on the xanthene rings can influence the reaction's efficiency and product distribution. thieme-connect.com
Another strategy to achieve ring expansion of the xanthene system is through oxidative processes. The oxidative ring expansion of 2-(9-xanthenyl)malonates provides an effective route to C-10 carboxylate derivatives of dibenzo[b,f]oxepine. beilstein-journals.orgsemanticscholar.org This reaction is typically mediated by a one-electron oxidant, such as Manganese(III) acetate (B1210297) (Mn(OAc)₃), and is proposed to proceed via a radical rearrangement and decarboxylation mechanism. beilstein-journals.orgsemanticscholar.org This method has been shown to produce moderate to good yields of the expanded ring products. beilstein-journals.orgresearchgate.net
Additionally, tandem reactions involving C-H functionalization can also lead to ring expansion. beilstein-journals.org These advanced strategies provide alternatives to the classical Wagner-Meerwein rearrangement for accessing the dibenzo[b,f]oxepine core from xanthene starting materials. mdpi.com More disruptive transformations include the diboron(I)-mediated C-O-C deoxygenation of the xanthene spacer, which proceeds through a bis(borylene)xanthene reactive intermediate, effectively opening the central pyran ring to form a diboraoxirane complex. nih.govacs.org These rearrangement and ring-opening pathways highlight the versatility of the xanthene scaffold in synthesizing more complex heterocyclic systems.
Derivatization Strategies of the 9H-Position and Xanthene Oxygen Atom for Structural Modification
Strategic modification of the this compound scaffold at the 9H-position (methylene bridge) and the xanthene oxygen atom is fundamental for tuning its chemical and physical properties. These derivatizations allow for the introduction of diverse functional groups and the creation of novel molecular architectures.
The methylene bridge at the C9 position is a primary site for functionalization. A common transformation is the oxidation of the 9H-xanthene to the corresponding 9-oxo-9H-xanthene (xanthone). The photo-oxidation of this compound to 2-Fluoro-9H-xanthen-9-one can be achieved in high yield using visible light and a metal-free photocatalyst like riboflavin tetraacetate with molecular oxygen as the oxidant. nih.gov This conversion is a key step in the synthesis of many biologically active xanthone derivatives. ua.es
Beyond oxidation, the C9 position can be functionalized through the formation of carbon-carbon and carbon-heteroatom bonds. Electrochemical methods have been developed for the site-selective alkylation of azobenzenes with xanthenes, forming a C-C bond at the C9 position without the need for catalysts or external oxidants. mdpi.com Similarly, various substituents can be introduced via condensation reactions with aldehydes or through reactions with arynes. chemmethod.comnih.gov For example, 2-Fluoro-9-tosyl-9H-xanthene has been synthesized via an electrocatalyzed C-H functionalization reaction. sioc-journal.cn
Below is a table summarizing selected derivatization reactions at the 9H-position of the xanthene core.
| Reactant(s) | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Riboflavin tetraacetate, O₂, Blue LEDs, MeCN | 2-Fluoro-9H-xanthen-9-one | 93% | nih.gov |
| 9H-Xanthene, (E)-1,2-Diphenyldiazene | n-Bu₄NBF₄, HFIP/DCE, Graphite electrodes, 6 mA, 3.3 h | (E)-1-(4-(9H-Xanthen-9-yl)phenyl)-2-phenyldiazene | 81% | mdpi.com |
| 9H-Xanthene, Sodium p-toluenesulfinate | n-Bu₄NBF₄, HFIP/MeCN, Graphite electrodes, 6 mA, 3 h | 9-Tosyl-9H-xanthene | 78% | sioc-journal.cn |
| o-Hydroxychalcone, o-(Trimethylsilyl)phenyl triflate | CsF, Cs₂CO₃, MeCN, rt, 1 h | 9-Substituted xanthene | Up to 98% | nih.gov |
Modification involving the xanthene oxygen atom (O10) is another powerful strategy for structural alteration. A prominent example is the replacement of the oxygen atom with a silicon atom to generate Si-fluoresceins and Si-rhodamines. nih.gov This transformation significantly red-shifts the spectral properties of the resulting dyes. The synthesis is achieved from bis(2-bromophenyl)silane intermediates, which, after metal/bromide exchange, react with electrophiles like anhydrides to form the Si-xanthene core. nih.gov While direct alkylation of the xanthene ether oxygen is not common, O-alkylation of related phenolic hydroxyl groups on the xanthene ring is a well-established method for modifying the properties of xanthene dyes like fluoresceins. mdpi.com
The table below outlines a key strategy for modifying the xanthene core by replacing the oxygen atom.
| Starting Material Type | Key Transformation | Resulting Structure | Significance | Reference |
|---|---|---|---|---|
| Bis(2-bromophenyl)silane intermediates | Metal/bromide exchange followed by addition to an anhydride (B1165640) or ester electrophile | Si-Xanthene | Red-shifted spectral properties, high brightness and photostability | nih.gov |
Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 2 Fluoro 9h Xanthene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2-Fluoro-9H-xanthene, a suite of NMR experiments is required to assign all proton and carbon signals and to confirm the substitution pattern.
While comprehensive spectral data for the isolated this compound is not widely published, data from derivatives such as N,N-diethyl-4-(2-fluoro-9H-xanthen-9-yl)aniline provides significant insight into the spectroscopic properties of the core structure. rsc.org
Two-dimensional (2D) NMR experiments are crucial for mapping the complex network of covalent bonds and spatial relationships within a molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of protonated carbons in the aromatic rings and the methylene (B1212753) bridge (C9). columbia.edunih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. nih.gov For instance, the protons of the methylene group at C9 would show correlations to carbons in both flanking aromatic rings, confirming the tricyclic xanthene framework. acs.org
Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the C9 methylene protons and the protons on the "inner" positions of the aromatic rings (e.g., H1 and H8).
Table 1: Predicted 2D NMR Correlations for the this compound Moiety
| Proton(s) | Expected HSQC Correlation (Directly Bonded Carbon) | Key Expected HMBC Correlations (2-3 Bond) |
|---|---|---|
| H1 | C1 | C2, C3, C4a, C9a |
| H3 | C3 | C1, C2, C4, C4a |
| H4 | C4 | C2, C3, C4a, C9a |
| H5 | C5 | C6, C7, C8a, C9 |
| H6 | C6 | C5, C7, C8, C8a |
| H7 | C7 | C5, C6, C8, C8a |
| H8 | C8 | C6, C7, C8a, C9 |
| H9 (CH₂) | C9 | C4a, C5, C8a, C9a |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It provides information about the local molecular structure, conformation, and packing in a crystalline lattice. While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures them, offering unique insights.
For this compound, ssNMR would be the definitive method to:
Identify and Characterize Polymorphs: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR can distinguish between polymorphs as the subtle differences in molecular conformation and intermolecular interactions lead to measurable changes in chemical shifts and relaxation times.
Determine Molecular Conformation: The technique can provide precise details on bond angles and dihedral angles in the solid state, defining the conformation of the xanthene ring system.
Study Intermolecular Interactions: ssNMR can probe intermolecular contacts, such as C-H···F or π-π stacking interactions, which govern the crystal packing arrangement.
Although specific ssNMR studies on this compound are not documented in the literature, its application would be indispensable for a complete characterization of the compound's solid-state properties.
¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are spread over a wide range (approx. 800 ppm), which provides excellent signal dispersion. wikipedia.orglcms.cz
Chemical Shift Analysis: The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. In the derivative N,N-diethyl-4-(2-fluoro-9H-xanthen-9-yl)aniline, the ¹⁹F signal appears at -120.5 ppm. rsc.org This value is characteristic of an aryl fluoride (B91410) and its precise location can be influenced by solvent and other substituents.
Heteronuclear Coupling Constants: Spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides definitive proof of the fluorine atom's position. These through-bond interactions are observed in both ¹H, ¹³C, and ¹⁹F spectra. The magnitude of the coupling constant (J) is related to the number of bonds separating the nuclei.
Table 2: Typical Heteronuclear Coupling Constants for an Aryl Fluoride
| Coupling Type | Description | Typical Magnitude (Hz) |
|---|---|---|
| ¹JCF | One-bond C-F coupling | -160 to -350 (typically ~245 for Ar-F) |
| ²JCF | Two-bond C-C-F coupling | 12 to 25 |
| ³JCF | Three-bond C-C-C-F coupling | 3 to 8 |
| ³JHF | Three-bond H-C-C-F coupling (ortho) | 6 to 10 |
| ⁴JHF | Four-bond H-C-C-C-F coupling (meta) | 4 to 8 |
In this compound, the fluorine at the C2 position would exhibit a large one-bond coupling to C2, and smaller two- and three-bond couplings to adjacent carbons. Furthermore, it would couple to the ortho proton (H1 or H3) and the meta proton (H1 or H3), splitting their signals in the ¹H NMR spectrum and providing clear evidence for its location on the aromatic ring.
Advanced Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information on molecular weight and, through fragmentation, on molecular structure.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass.
The molecular formula for this compound is C₁₃H₉FO. Its theoretical exact mass can be calculated using the masses of the most abundant isotopes:
C: 12.00000
H: 1.00783
F: 18.99840
O: 15.99491
Calculated Exact Mass for C₁₃H₉FO [M]⁺˙: 198.0637
An HRMS measurement confirming this exact mass would provide strong evidence for the C₁₃H₉FO elemental composition. For example, in a study of a derivative, the protonated molecule [M+H]⁺ of N,N-diethyl-4-(2-fluoro-9H-xanthen-9-yl)aniline (C₂₃H₂₃FNO) was found to have a mass of 348.1755, which was in excellent agreement with the calculated mass of 348.1758. rsc.org This demonstrates the power of HRMS to confirm elemental compositions.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. nih.gov
The fragmentation of this compound would likely follow pathways characteristic of the core xanthene structure, influenced by the fluorine substituent. A plausible fragmentation pathway for the molecular ion (m/z 198.06) would involve:
Loss of a hydrogen radical (H•): Formation of a stable xanthyl cation at m/z 197.
Loss of carbon monoxide (CO): A retro-Diels-Alder type reaction or rearrangement could lead to the loss of the bridging oxygen and a carbon atom, a common pathway for related compounds.
Loss of a fluorine radical (F•) or HF: While the C-F bond is strong, fragmentation involving its loss can occur under certain conditions.
By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed. MS/MS is also invaluable for differentiating between isomers. For example, this compound, 3-Fluoro-9H-xanthene, and 4-Fluoro-9H-xanthene would have identical molecular weights, but their MS/MS fragmentation patterns would likely differ due to the different positions of the fluorine atom, enabling their differentiation.
Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 198.06 [M]⁺˙ | [C₁₃H₈FO]⁺ | H• | 197.06 |
| 198.06 [M]⁺˙ | [C₁₂H₉F]⁺˙ | CO | 170.07 |
| 197.06 [C₁₃H₈FO]⁺ | [C₁₂H₈F]⁺ | CO | 169.06 |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination and Conformational Analysis
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the technique's application to the broader xanthene family provides a clear framework for its structural elucidation. rsc.orgacs.orgresearchgate.netresearchgate.net
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. mdpi.com This diffraction pattern is mathematically deconstructed to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved. rsc.org
For the xanthene core, XRD studies consistently reveal a non-planar, butterfly-like conformation. acs.orgmpg.de The central heterocyclic ring is puckered at the oxygen and C9 methylene bridge positions. Key structural parameters that would be determined for this compound include:
Bond Lengths: The precise lengths of all covalent bonds, such as the C-F, C-O, C-C, and C-H bonds. The C-F bond length is expected to be a primary focus.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
In the solid state, intermolecular interactions such as π–π stacking and hydrogen bonding govern the crystal packing. acs.org The introduction of a highly electronegative fluorine atom at the 2-position is expected to influence these packing arrangements through dipole-dipole interactions and potentially weak C-H···F hydrogen bonds. Analysis of fluorinated xanthene derivatives shows that fluorine can significantly impact crystal packing and molecular conformation. acs.orgnih.gov
Table 1: Key Structural Parameters Determined by X-ray Crystallography for Xanthene Derivatives
| Parameter | Description | Significance for this compound |
|---|---|---|
| Dihedral Angle | The angle between the planes of the two aromatic rings of the xanthene core. | Defines the "butterfly" conformation of the molecule. acs.org |
| C-F Bond Length | The distance between the carbon atom at position 2 and the fluorine atom. | A fundamental parameter confirming the identity and electronic environment of the substituent. mpg.de |
| C-O-C Angle | The angle within the central ether linkage. | Characterizes the geometry of the central heterocyclic ring. |
| Intermolecular Contacts | Short distances between atoms of adjacent molecules in the crystal lattice. | Reveals packing forces like π-stacking and potential C-H···F interactions. acs.org |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are invaluable for identifying functional groups and providing insights into molecular conformation. researchgate.net
FTIR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. A sample is exposed to a broad range of IR frequencies, and the transmitted light is analyzed.
Table 2: Predicted Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Vibrations of the C-H bonds on the benzene (B151609) rings. |
| Aliphatic C-H Stretch | 2950 - 2850 | FTIR, Raman | Symmetric and asymmetric stretching of the CH₂ group at the C9 position. nist.gov |
| Aromatic C=C Stretch | 1650 - 1450 | FTIR, Raman | Skeletal vibrations of the benzene rings within the xanthene core. researchgate.net |
| C-O-C Asymmetric Stretch | 1250 - 1200 | FTIR | Strong band characteristic of the diaryl ether linkage. |
| C-F Stretch | 1200 - 1000 | FTIR | A strong, characteristic absorption band confirming the presence of the fluorine substituent. |
Analysis of these bands provides more than just functional group identification. The precise frequencies can be sensitive to the molecule's conformation. Changes in the dihedral angle of the xanthene core or substituent orientation can cause shifts in the vibrational frequencies, offering a window into the molecule's conformational state in different environments.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Excited State Dynamics
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions. These techniques are fundamental for understanding the electronic structure and the subsequent fate of the molecule in its excited state. researchgate.netolympusconfocal.com
Analysis of Absorption and Emission Band Shapes and Intensities
UV-Vis Absorption Spectroscopy measures the absorbance of light as a function of wavelength. For aromatic systems like this compound, the absorption spectrum is characterized by bands arising from π → π* transitions within the conjugated system. The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are sensitive to the molecular structure and its environment. researchgate.netresearchgate.net The introduction of a fluorine atom, an electron-withdrawing group, is expected to perturb the electronic structure of the parent xanthene chromophore, likely causing shifts in the absorption maxima. nih.govmdpi.com
Fluorescence Spectroscopy detects the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The fluorescence emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition, but shifted to a longer wavelength (a phenomenon known as the Stokes shift). olympusconfocal.com The intensity and shape of the emission band provide information about the geometry of the excited state and the efficiency of the fluorescence process. Studies on fluorinated fluorescein (B123965) derivatives demonstrate that fluorination can significantly alter photophysical properties, including quantum yield and photostability. nih.govmdpi.com
Table 3: Key Parameters from UV-Vis and Fluorescence Spectroscopy
| Parameter | Symbol | Description | Information Gained |
|---|---|---|---|
| Wavelength of Maximum Absorption | λabs or λmax | The wavelength at which the molecule absorbs light most strongly. | Energy of the electronic transition (S₀ → S₁). olympusconfocal.com |
| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a given wavelength. | Probability of the electronic transition. |
| Wavelength of Maximum Emission | λem | The wavelength at which the molecule emits light most intensely. | Energy of the radiative relaxation (S₁ → S₀). olympusconfocal.com |
| Stokes Shift | Δλ | The difference between λem and λabs. | Information on the energy loss and structural relaxation in the excited state. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | Efficiency of the fluorescence process versus non-radiative decay. mdpi.com |
Time-Resolved Fluorescence and Phosphorescence Spectroscopy for Lifetime and Quantum Yield Determination (focus on method, not specific values for identification)
While steady-state spectroscopy provides a time-averaged view, time-resolved techniques monitor the decay of the excited state population over time, typically on the nanosecond to femtosecond scale. instras.comresearchgate.net These methods are crucial for determining the rates of all processes that deactivate the excited state (radiative and non-radiative).
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for measuring fluorescence lifetimes. instras.com The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the excitation pulse and the detection of the first fluorescence photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. This decay curve is then analyzed to extract the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com
The fluorescence lifetime (τ) is inversely related to the sum of the rate constants for all decay processes: τ = 1 / (kr + knr) where kr is the rate of radiative decay (fluorescence) and knr is the sum of the rates of all non-radiative decay pathways (e.g., internal conversion, intersystem crossing to the triplet state). The fluorescence quantum yield (Φf) is directly related to these rates (Φf = kr / (kr + knr)). By measuring both the lifetime and the quantum yield, one can determine the individual rate constants, providing a complete picture of the excited-state dynamics.
Phosphorescence Spectroscopy would involve similar time-resolved measurements but on a much longer timescale (microseconds to seconds), as it measures emission from a long-lived triplet state. This would provide information on the efficiency of intersystem crossing.
Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov This technique is exclusively applicable to molecules that are not superimposable on their mirror images (chiral).
While this compound itself is achiral, a chiral derivative could be readily synthesized, for example, by introducing a second, different substituent at the C9 position alongside the existing hydrogen, creating a chiral center. For such a chiral derivative, CD spectroscopy would be a powerful tool for structural analysis in solution. researchgate.netchinesechemsoc.org
The CD spectrum, a plot of differential absorption (ΔA) versus wavelength, provides unique information:
Absolute Configuration: The sign (positive or negative) of the CD bands (known as Cotton effects) can often be correlated with the absolute three-dimensional arrangement (R or S configuration) of the atoms around the chiral center. researchgate.net
Conformational Analysis: The conformation of a molecule in solution can influence how its chromophores interact with circularly polarized light. CD spectroscopy is highly sensitive to conformational changes, such as shifts in the puckering of the xanthene ring, which would be reflected in the CD spectrum. chinesechemsoc.org
Therefore, if a chiral derivative of this compound were prepared, CD spectroscopy would be essential for confirming its enantiomeric purity and elucidating its preferred conformation in solution. nih.govunibo.it
Computational and Theoretical Chemistry Investigations of 2 Fluoro 9h Xanthene
Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scispace.comaustinpublishinggroup.com For 2-Fluoro-9H-xanthene, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental electronic structure. austinpublishinggroup.com These studies involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com A smaller gap generally suggests higher reactivity. austinpublishinggroup.com
Chemical reactivity descriptors, derived from DFT, provide a quantitative measure of a molecule's reactivity. scispace.comd-nb.info These include electronegativity, chemical hardness, and softness. researchgate.net The Fukui function is another important descriptor that identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scispace.comd-nb.info For this compound, these calculations can pinpoint how the fluorine substituent influences the reactivity of the xanthene core.
Table 1: Key Electronic Properties of this compound from DFT Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. |
| Chemical Softness (S) | The reciprocal of hardness. | A higher value suggests greater reactivity. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |
Note: The specific values for these properties would be obtained from detailed DFT calculations on this compound.
Quantum Chemical Calculations for Mechanistic Pathway Elucidation in Transformations and Catalysis
Quantum chemical calculations are powerful tools for unraveling the step-by-step mechanisms of chemical reactions involving this compound. These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding how transformations and catalytic processes occur at the molecular level.
For instance, in a hypothetical reaction where this compound is a reactant, quantum calculations can model the approach of a reagent, the breaking and forming of bonds, and the formation of products. By calculating the energies of all species along the reaction pathway, the most favorable mechanism can be determined. This is particularly valuable in catalysis, where understanding the role of the catalyst in lowering the activation energy is key to designing more efficient catalytic systems. goettingen-research-online.de
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods
Molecules are not static entities but can adopt various spatial arrangements called conformations. iupac.org Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. iupac.org For this compound, this involves studying the rotation around single bonds and the puckering of the xanthene ring system.
A combination of molecular mechanics (MM) and quantum mechanics (QM) methods is often employed for this purpose. iupac.orgrutgers.edu MM methods, which use classical force fields, are computationally efficient and suitable for exploring a wide range of conformations. nih.gov The most promising low-energy conformations identified by MM can then be further optimized and their energies refined using more accurate but computationally intensive QM methods like DFT. nih.govnih.gov
The results of a conformational analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. rutgers.edu The minima on this landscape correspond to stable conformers. For this compound, this analysis would reveal the preferred three-dimensional shape of the molecule and the energy barriers between different conformations.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study their behavior in a more realistic solution-phase environment. chemrxiv.orgnih.gov MD simulations track the movements of atoms and molecules over time, governed by a force field that describes the interactions between them. nih.gov
For this compound, MD simulations can reveal how it interacts with solvent molecules and with other solute molecules. dovepress.com This includes the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that are crucial in determining its solubility and aggregation behavior. mdpi.com By analyzing the trajectories of the molecules in the simulation, various properties can be calculated, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. dovepress.com
These simulations are essential for understanding how this compound behaves in a condensed phase, which is critical for many of its potential applications. chemrxiv.org
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations can be used to compute its vibrational frequencies. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion, such as the stretching or bending of a particular bond.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. unige.ch This involves calculating the energies of the electronic transitions from the ground state to various excited states. The predicted absorption wavelengths can then be compared with the experimental UV-Vis spectrum to understand the electronic transitions responsible for the observed absorption bands. nih.gov The correlation between computed and experimental data provides a powerful validation of both the theoretical methods and the experimental results. rsc.org
Analysis of Aromaticity, Electron Density Distribution, and Charge Transfer within the Fluorinated Xanthene Core
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems like the xanthene core. nih.gov Computational methods provide several ways to quantify aromaticity. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the degree of bond length equalization. nih.gov
The electron density distribution within this compound can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). goettingen-research-online.de This method partitions the electron density to define atomic basins and analyze the nature of chemical bonds. goettingen-research-online.de It can reveal how the electronegative fluorine atom perturbs the electron density of the xanthene ring system.
Furthermore, charge transfer within the molecule, both in the ground and excited states, can be investigated. nih.gov Natural Bond Orbital (NBO) analysis is a common method used to study charge transfer interactions between different parts of the molecule. researchgate.net This analysis can quantify the delocalization of electrons and the stabilizing effects of hyperconjugation. For this compound, it can elucidate the electronic communication between the fluorine substituent and the xanthene framework.
Quantitative Structure-Activity Relationships (QSAR) for Understanding Structure-Property Modulations (strictly non-biological endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific property or activity. mdpi.com While often used for biological endpoints, QSAR can also be applied to predict non-biological properties such as physical or chemical characteristics. mdpi.comnih.gov
For a series of xanthene derivatives including this compound, a QSAR study could be developed to predict properties like solubility, melting point, or chromatographic retention time. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic in nature.
A mathematical model is then built using statistical methods like multiple linear regression or machine learning algorithms to establish a relationship between the descriptors and the property of interest. nih.goveuropa.eu Such a model could be used to predict the properties of new, unsynthesized xanthene derivatives, thereby guiding the design of molecules with desired characteristics. altex.org
Advanced Applications and Roles in Chemical Research Excluding Prohibited Categories
Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The rigid xanthene backbone is the foundation for a well-known class of diphosphine ligands, broadly referred to as Xantphos-type ligands. nih.govwikipedia.org These ligands are prized in catalysis for their ability to enforce a wide "bite angle" (P-M-P angle) in metal complexes, which can lead to exceptional activity and selectivity in reactions such as hydroformylation, cross-coupling, and cyclotrimerization. nih.govacs.orgresearchgate.net 2-Fluoro-9H-xanthene serves as a potential starting material for a new generation of these ligands, where the fluorine atom acts as a subtle but powerful electronic modulator.
The design of xanthene-based ligands hinges on several key principles, where the xanthene core itself plays a crucial role:
Rigid Backbone: The inherent rigidity of the fused-ring xanthene structure is a paramount feature. This rigidity reduces the conformational flexibility of the resulting diphosphine ligand. This pre-organization helps minimize the entropic penalty upon coordination to a metal center and maintains a well-defined geometry in the catalytic active site.
Wide Bite Angle Control: The xanthene core is particularly effective for creating ligands with large, well-defined bite angles. nih.gov By modifying the 9-position of the xanthene (e.g., with dimethyl groups as in standard Xantphos), the angle between the two phosphine (B1218219) donors can be systematically tuned. wikipedia.org This geometric constraint is critical for controlling the outcome of catalytic reactions.
Electronic Tuning via Substitution: The aromatic rings of the xanthene scaffold can be substituted to alter the electronic properties of the phosphine donors. Introducing a highly electronegative fluorine atom, as in this compound, is a strategic design choice. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can decrease the electron density on the phosphorus atoms. This modulation of the ligand's donor strength directly impacts the electronic structure of the metal catalyst. mdpi.com
The introduction of a fluorine atom onto the xanthene backbone is expected to have a profound impact on the performance of the resulting catalyst. While specific studies focusing solely on 2-fluoro-xantphos derivatives are not widespread, the principles derived from fluorine chemistry provide a clear predictive framework.
The primary mechanism of influence is electronic. The electron-withdrawing nature of fluorine reduces the basicity of the phosphine donors. mdpi.com This has several potential consequences for a metal catalyst:
Enhanced π-Acidity: A less electron-donating (less basic) phosphine ligand makes the metal center more electrophilic. This can enhance the π-acceptor character of the ligand, which is beneficial for stabilizing low-valent metal centers and can influence the rates of key catalytic steps like oxidative addition and reductive elimination.
Modified Selectivity: In reactions like hydroformylation, the electronic properties of the ligand play a critical role in determining the ratio of linear to branched products (n/iso selectivity). By fine-tuning the electronic nature of the xanthene backbone with fluorine, it is possible to steer the reaction towards a desired isomer. For instance, more electron-withdrawing ligands can favor the formation of linear aldehydes.
Integration into Novel Supramolecular Assemblies and Host-Guest Chemistry Systems
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) to build large, functional assemblies from smaller molecular components. mdpi.comresearchgate.net this compound, while not a macrocyclic host itself, represents an ideal precursor for creating components for these systems.
The core concept is to use the this compound unit as a rigid, well-defined building block that can be further functionalized. For example, synthetic routes could be employed to attach recognition motifs or reactive groups to the xanthene scaffold, transforming it into a "guest" molecule designed to fit within a larger host cavity (like a cyclodextrin (B1172386) or calixarene) or a component of a self-assembled nanostructure. thno.orgfrontiersin.org
The fluorine atom plays a critical role in this context:
Tuning Intermolecular Forces: Fluorine can participate in non-covalent interactions, including weak hydrogen bonds and, notably, halogen bonding. This provides an additional tool for directing the assembly of supramolecular structures.
Modulating Physical Properties: The fluorine atom can alter the solubility, hydrophobicity, and electronic surface potential of the molecule. This allows for precise control over how the molecule interacts with its environment, for instance, partitioning into a hydrophobic cavity or aligning at an interface. rsc.org
As a Spectroscopic Probe: The presence of ¹⁹F allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for studying binding events and conformational changes within a supramolecular assembly without interference from other signals.
Precursor for Non-Biological Organic Materials (e.g., advanced polymers, optoelectronic components, dyes for non-biological applications)
The xanthene structure is the chromophore at the heart of some of the most important classes of fluorescent dyes, including fluoresceins and rhodamines. nih.govmsstate.edu this compound is a direct precursor to this structural class. The incorporation of fluorine is a well-established strategy for creating advanced dyes and materials with superior properties for applications in optoelectronics, sensing, and imaging. google.commdpi.commdpi.com
Strategically placing fluorine atoms on the xanthene core of materials like polymers or dyes has a multifaceted impact on their bulk properties. nih.gov
Thermal and Photochemical Stability: Fluorination significantly enhances the stability of organic materials. The high strength of the C-F bond makes the molecule more resistant to thermal degradation. Furthermore, fluorination can increase photostability by reducing the molecule's susceptibility to photooxidative degradation, a common issue for fluorescent dyes. google.commdpi.commdpi.com Studies on fluorinated fluorescein (B123965) derivatives show a dramatic decrease in photobleaching compared to their non-fluorinated parent compounds. mdpi.com
Electronic Properties and pKa: The powerful electron-withdrawing effect of fluorine stabilizes anionic forms of the xanthene dye. This leads to a significant lowering of the pKa of hydroxyl groups on the scaffold. google.commdpi.com For example, the pKa of fluorescein is around 6.4, making its fluorescence pH-dependent in biological ranges, whereas the pKa of 2',7'-difluorofluorescein (B57193) (Oregon Green) is 4.6. researchgate.net This makes the fluorescence of the fluorinated versions far more stable across a wider pH range, a crucial feature for reliable sensor design.
Solubility and Intermolecular Interactions: The introduction of fluorine can modify a material's solubility, often increasing its solubility in fluorinated solvents. It also alters the nature of intermolecular π-π stacking in the solid state, which can influence charge transport in organic semiconductor applications. acs.org
The following table summarizes the comparative effects of fluorination on key properties of xanthene dyes, based on data from related compounds.
| Property | Non-Fluorinated Xanthene Dye (e.g., Fluorescein) | Fluorinated Xanthene Dye (e.g., Oregon Green) | Reference(s) |
| pKa | ~6.4 | ~4.6 | mdpi.comresearchgate.net |
| Photostability | Higher susceptibility to photobleaching | Significantly increased photostability | google.commdpi.com |
| Fluorescence | pH-dependent in neutral range | pH-insensitive in neutral range | google.commdpi.com |
| Quantum Yield | High (~0.9) | Very High (~0.9-1.0) | mdpi.com |
The design of modern dyes for applications such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors relies on the precise tuning of their optical properties. acs.orgresearchgate.net Using this compound as a foundational element allows for the creation of fluorophores where the fluorine atom is a key part of the design strategy.
Fluorination affects the optical properties in several ways:
Minimal Spectral Shift: A key advantage of fluorinating xanthenes is that it often has only a minor effect on the absorption and emission wavelengths. researchgate.net This allows chemists to improve properties like pKa and photostability without losing the desirable spectral characteristics of the parent chromophore.
Enhanced Quantum Yield: While the quantum yield of fluorescein is already high, fluorination can in some cases increase it even further, leading to brighter dyes. mdpi.com
Spirolactonization Control: Many rhodamine and fluorescein dyes exist in an equilibrium between a fluorescent open form and a non-fluorescent, colorless spirocyclic (lactone) form. This equilibrium is the basis for "turn-on" sensors. The electron-withdrawing nature of fluorine substituents can be used to precisely tune this equilibrium, allowing for the rational design of sensors that activate under specific conditions. nih.govmdpi.com
Near-Infrared (NIR) Dyes: While simple fluorination does not cause a large spectral shift, it is a component in more complex molecular designs aimed at creating dyes that absorb and emit in the near-infrared (NIR) region. msstate.edumdpi.comresearchgate.net These designs often involve extending the π-conjugation of the xanthene core, and fluorine is incorporated to maintain solubility and stability and to fine-tune the electronic structure of the larger system. mdpi.com
The table below shows photophysical data for a fluorinated rhodamine dye compared to a non-fluorinated analogue, illustrating the typical effects of fluorine substitution.
| Compound | Absorption Max (λ_max,abs) | Emission Max (λ_max,em) | Quantum Yield (Φ) | Reference(s) |
| Rhodamine Analog | ~550 nm | ~575 nm | ~0.88 | mdpi.com |
| Fluorinated Rhodamine Analog | ~555 nm | ~580 nm | ~0.93 | mdpi.com |
Molecular Probes for Specific Chemical Environments
The design of molecular probes for sensing specific chemical environments relies on the principle of translating a chemical interaction into a measurable signal, often a change in fluorescence. The this compound core is a promising platform for the development of such probes due to the inherent fluorescence of the xanthene system and the modulating effect of the fluorine substituent.
Design Principles:
The primary design principle for a molecular probe based on this compound involves the strategic placement of functional groups that can interact with a target analyte. The fluorine atom at the 2-position plays a crucial role in fine-tuning the electronic properties of the xanthene ring system. Fluorination is a known strategy to alter the pKa of xanthene dyes, which can render the probe's photophysical properties less sensitive to pH variations over a wide range. nih.gov This is a significant advantage in designing probes for environments where pH is a variable that could otherwise interfere with the sensing mechanism.
The design of these probes often involves creating a system where an interaction with the analyte disrupts or enhances the fluorescence of the xanthene core. This can be achieved through several mechanisms, including photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). rsc.orgnih.gov For instance, a receptor unit designed to bind a specific ion or molecule can be attached to the this compound scaffold. Upon binding, a conformational change or an electronic perturbation can alter the fluorescence output, signaling the presence of the analyte.
Chemical Interactions and Physical Sensing:
The chemical interactions at the heart of sensing are dictated by the nature of the receptor appended to the this compound core. These interactions can range from ion-dipole interactions for cation sensing to hydrogen bonding for the detection of neutral molecules. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic system, thereby affecting the binding affinity and selectivity of the receptor.
The physical sensing aspect is predominantly based on changes in fluorescence. The this compound moiety acts as the fluorophore. In its "off" state, the fluorescence may be quenched. Upon interaction with the target, the quenching mechanism is disrupted, leading to a fluorescent "on" state. The intensity, wavelength, or lifetime of the fluorescence can be correlated to the concentration of the analyte. For example, the interaction with a metal ion could restrict the rotation of parts of the molecule, leading to an increase in fluorescence quantum yield.
| Property | Description | Significance in Sensing |
| Fluorination | Introduction of a fluorine atom at the 2-position. | Modulates the electronic properties and pKa of the xanthene core, potentially reducing pH sensitivity of the probe. nih.gov |
| Fluorescence | Intrinsic property of the xanthene scaffold. | Provides the signaling mechanism for the molecular probe. |
| Receptor Moiety | A functional group attached to the scaffold to bind the analyte. | Determines the selectivity and type of chemical interaction for sensing. |
| Sensing Mechanism | Can be based on PeT, ICT, FRET, or other photophysical processes. | Dictates how the binding event is translated into a change in the fluorescent signal. rsc.orgnih.gov |
Building Block in the Synthesis of Complex Organic Architectures
The rigid, tricyclic structure of this compound makes it an attractive building block for the construction of larger, more complex organic molecules with defined three-dimensional shapes. Its chemical handles, primarily the reactive methylene (B1212753) bridge at the 9-position and the potential for further functionalization on the aromatic rings, allow for its incorporation into a variety of molecular architectures. researchgate.net
The synthesis of complex organic molecules is a field that continuously seeks novel building blocks to create structures with unique properties. uni-regensburg.de The this compound moiety can be incorporated into polymers, macrocycles, and other supramolecular structures. For example, the xanthene core is a known component in the synthesis of materials for organic light-emitting diodes (OLEDs) and photovoltaics, where its rigid structure and electronic properties are advantageous. benchchem.comacs.org
A notable and well-documented reaction of this compound is its oxidation to 2-Fluoro-9H-xanthen-9-one. This transformation is a key step in the synthesis of various xanthene-based compounds. For instance, a metal-free photocatalytic oxidation using visible light and molecular oxygen has been shown to convert this compound to 2-Fluoro-9H-xanthen-9-one in high yield (93%). nih.gov This ketone can then serve as a precursor for a wide range of other derivatives through reactions at the carbonyl group.
The presence of the fluorine atom can also be exploited to direct further synthetic transformations or to impart specific properties, such as increased thermal stability or altered solubility, to the final complex molecule. The synthesis of polymers incorporating fluorinated xanthene units has been explored for applications such as gas separation membranes, where the fluorine content can enhance gas permeability. acs.org
| Precursor | Reaction | Product | Significance |
| This compound | Metal-free photocatalytic oxidation | 2-Fluoro-9H-xanthen-9-one | Provides a key intermediate for further synthetic modifications. nih.gov |
| This compound | Polymerization reactions | Fluorinated polymers | Can lead to materials with enhanced properties, such as thermal stability and gas permeability. acs.org |
Future Directions and Emerging Research Avenues for 2 Fluoro 9h Xanthene
Development of Novel and Highly Efficient Synthetic Routes to the Compound and Its Derivatives
The future of 2-Fluoro-9H-xanthene chemistry is intrinsically linked to the development of more efficient, scalable, and sustainable synthetic methods. While classical approaches to xanthene synthesis exist, research is pivoting towards novel strategies that offer higher yields, milder conditions, and greater functional group tolerance.
One promising avenue involves the Ullmann coupling of readily available precursors, such as 2-fluorobenzaldehyde (B47322) and substituted phenols, to construct the diaryl ether backbone, which can then be cyclized to form the xanthene core. beilstein-journals.org This method provides a direct route to specifically fluorinated xanthene structures. Another key strategy is the modification of xanthones (9H-xanthen-9-ones), which are often more straightforward to synthesize. researchgate.netresearchgate.net The reduction of a 2-fluoro-9H-xanthen-9-one, for instance, would yield the target compound. Methodologies for xanthone (B1684191) synthesis are themselves advancing, employing techniques like rhodium-catalyzed decarbonylative couplings and tandem etherification-acylations. up.pt
Furthermore, the direct derivatization of the this compound core represents a critical area for development. A notable example is the electrochemical C(sp³)-H sulfonylation, which has been successfully applied to 9H-xanthene and its derivatives. This method allows for the direct formation of a C-S bond at the 9-position under electrochemical conditions, as demonstrated by the synthesis of 2-Fluoro-9-tosyl-9H-xanthene. sioc-journal.cn
Table 1: Example of Direct Derivatization of this compound
| Reactant A | Reactant B | Product | Method | Yield | Reference |
|---|
Future research will likely focus on catalyst development, including the use of earth-abundant metals and organocatalysts, to improve the efficiency and environmental footprint of these syntheses. amazonaws.comichem.md The exploration of flow chemistry and microwave-assisted protocols could also offer significant advantages in terms of reaction time and scalability. nih.gov
Exploration of Unprecedented Reactivity Patterns and Transformation Pathways Induced by Fluorine
The presence of a fluorine atom at the 2-position of the 9H-xanthene scaffold is expected to significantly influence its reactivity, opening avenues for unprecedented chemical transformations. The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the entire molecule, leading to novel reactivity patterns.
One key area of exploration is the impact of fluorine on the reactivity of the aromatic rings. The inductive effect of fluorine can accelerate the rate of nucleophilic aromatic substitution reactions on the fluorinated ring compared to other halogenated analogs. up.pt This enhanced reactivity could be harnessed for the regioselective introduction of new functional groups.
Conversely, the fluorine atom's influence extends to other parts of the molecule. For example, it can alter the acidity of protons on adjacent functional groups. In studies on related fluorinated benzo[c]xanthene dyes, fluorination was shown to lower the pKa of a hydroxyl group, a direct consequence of the fluorine's ability to stabilize the conjugate base through induction. researchgate.net This principle could be applied to tune the reactivity of derivatives of this compound.
Moreover, the C-H bond at the 9-position remains a key site for functionalization. Research has shown this position can undergo selective radical-mediated cross-coupling reactions and electrochemical sulfonylation. sioc-journal.cnnih.gov A key research question is how the 2-fluoro substituent electronically influences the stability of the intermediate 9-xanthenyl radical or cation, potentially altering the efficiency and selectivity of these transformations compared to the non-fluorinated parent compound. Future work should focus on systematically mapping these fluorine-induced reactivity changes.
Advanced Mechanistic Elucidations through Integrated Experimental and Computational Approaches
A deep understanding of the mechanisms governing the reactions of this compound is crucial for its rational application and the development of new transformations. Future research will increasingly rely on a synergistic approach that combines experimental studies with high-level computational modeling.
Experimental techniques, such as kinetic studies and the isolation of intermediates, can provide valuable data on reaction rates and pathways. uni-muenchen.de For instance, studying the kinetics of C-H activation at the 9-position can reveal the electronic influence of the distal fluorine substituent. uni-muenchen.de The use of fluorine itself as a mechanistic probe is a powerful strategy; its unique NMR properties (¹⁹F NMR) can be used to monitor subtle electronic changes during a reaction. Fluorinated analogs have been used as probes to study transition-state charge development in enzymatic reactions, a concept transferable to synthetic chemistry. acs.org
Computational methods, particularly Density Functional Theory (DFT), will be indispensable for modeling reaction pathways. rsc.org DFT calculations can be used to:
Determine the geometries and energies of reactants, transition states, and products.
Elucidate the role of the fluorine atom in stabilizing or destabilizing key intermediates.
Predict regioselectivity in functionalization reactions.
Rationalize experimentally observed reactivity patterns, such as changes in reaction rates or pKa values. acs.orgresearchgate.net
By integrating experimental data with computational insights, researchers can build comprehensive mechanistic models. This integrated approach will accelerate the discovery of new reactions and provide the predictive power needed to design more efficient and selective catalytic systems for the functionalization of this compound.
Expansion of its Utility in Emerging Fields of Sustainable Organic Chemistry and Advanced Materials Science
The unique properties conferred by the fluorine atom position this compound and its derivatives as valuable building blocks in sustainable chemistry and advanced materials science.
In sustainable chemistry, the focus is on developing environmentally benign and resource-efficient processes. The pursuit of catalytic, metal-free, and electrochemical methods for the synthesis and derivatization of this compound aligns with these goals. researchgate.netsioc-journal.cnamazonaws.com Organophotoredox catalysis, a rapidly growing field in green chemistry, offers new strategies for activating C-F bonds, potentially allowing the fluorine atom to be used as a reactive handle rather than just a static substituent. acs.org
In materials science, the xanthene scaffold is a component of various functional materials, and fluorination is a proven strategy for tuning material properties. unica.it The introduction of fluorine can enhance thermal stability, modify electronic energy levels, and alter intermolecular interactions. These modifications are highly relevant for applications in:
Organic Electronics: Fluorinated spiro[fluorene-9,9'-xanthene] (B3069175) derivatives are being explored as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). The fluorine atoms help to tune the HOMO/LUMO energy levels, which is critical for efficient charge injection and transport. unica.itresearchgate.net
Advanced Polymers: Fluorinated polyamides incorporating spiro[fluorene-9,9′-xanthene] units have been synthesized for use in gas separation membranes. researchgate.net The rigidity of the spiro-core and the properties imparted by fluorine can lead to materials with improved permeability and selectivity for gas mixtures.
Future research will involve the synthesis of novel polymers and small molecules derived from this compound and the systematic evaluation of their photophysical, electronic, and thermal properties to unlock their full potential in these advanced applications.
Challenges and Opportunities in Modifying the Fluorine Position for Tuned Reactivity and Functionality
While the 2-fluoro isomer is the focus, the strategic placement of fluorine at other positions on the xanthene ring (e.g., 1-, 3-, or 4-fluoro) represents a significant opportunity for fine-tuning molecular properties. However, this also presents considerable synthetic challenges.
Challenges: The primary challenge lies in the regioselective synthesis of different fluoro-isomers of 9H-xanthene. De novo synthesis starting from differently fluorinated precursors (e.g., 3-fluorobenzaldehyde (B1666160) or 4-fluorobenzaldehyde) is a viable but potentially lengthy approach. beilstein-journals.org Direct fluorination of the 9H-xanthene scaffold often lacks selectivity and can lead to complex product mixtures under harsh conditions. Furthermore, as seen in the synthesis of other complex fluorinated heterocycles, desired reaction pathways can be thwarted by unexpected side reactions or complete unreactivity, requiring extensive optimization. mpg.de
Opportunities: The opportunities that arise from overcoming these challenges are immense. The ability to precisely control the fluorine position would allow for a systematic investigation of structure-property relationships. This "positional scanning" could be used to:
Tune Reactivity: The position of the electron-withdrawing fluorine atom would have a differential impact on the acidity of the 9-position C-H bonds and the nucleophilicity/electrophilicity of the aromatic rings.
Optimize Biological Activity: In medicinal chemistry, the precise placement of a halogen atom can be critical for optimizing binding affinity and pharmacokinetic properties. For example, in the development of the drug Vandetanib, structure-activity relationship studies revealed that a fluorine atom was optimal at one position while a bromine was preferred at another to maximize potency. mdpi.com
Modulate Photophysical Properties: For applications in dyes and sensors, moving the fluorine atom can fine-tune the absorption and emission wavelengths and quantum yields. researchgate.net Fluorination of the xanthene dye SNARF was used to rationally adjust its pKa, demonstrating successful tuning of functionality for intracellular pH sensing. researchgate.net
Table 2: Effect of Fluorination on Xanthene Dye Properties
| Compound | Key Feature | pKa | Application | Reference |
|---|---|---|---|---|
| carboxy SNARF-1 | Parent Compound | ~7.5 | pH Probe | researchgate.net |
Successfully developing synthetic routes to various fluoro-isomers of 9H-xanthene would provide a powerful toolkit for chemists to rationally design molecules with tailored reactivity and functionality for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
